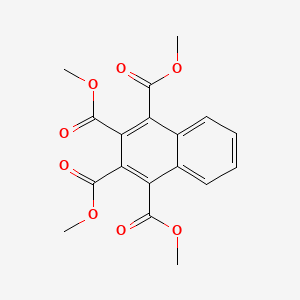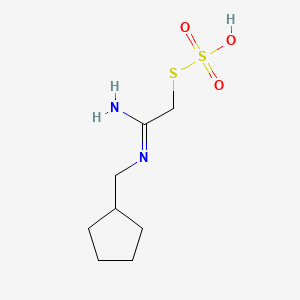
(8-beta)-6-Methylergoline-8-acetamide ditartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-beta)-6-Methylergoline-8-acetamide ditartrate is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique chemical structure, which includes a methylergoline backbone and an acetamide group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-6-Methylergoline-8-acetamide ditartrate typically involves multiple steps, starting from the basic ergoline structure. The process includes:
N-Alkylation: Introduction of the methyl group at the nitrogen position of the ergoline ring.
Acetylation: Addition of the acetamide group to the ergoline structure.
Tartaric Acid Addition: Formation of the ditartrate salt by reacting the compound with tartaric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(8-beta)-6-Methylergoline-8-acetamide ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at various positions on the ergoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified pharmacological properties, which are of interest for further research and development.
Wissenschaftliche Forschungsanwendungen
(8-beta)-6-Methylergoline-8-acetamide ditartrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergoline derivatives.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (8-beta)-6-Methylergoline-8-acetamide ditartrate involves its interaction with specific molecular targets, including:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8-beta)-6-Methylergoline-8-acetamide ditartrate is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other ergoline derivatives. Its combination of a methylergoline backbone and an acetamide group makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41562-69-0 |
|---|---|
Molekularformel |
C25H33N3O13 |
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H21N3O.2C4H6O6/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20;2*5-1(3(7)8)2(6)4(9)10/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21);2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,13+,15+;2*1-,2-/m011/s1 |
InChI-Schlüssel |
QTWZVXVIOJJQTN-WQRMPROISA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(=O)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


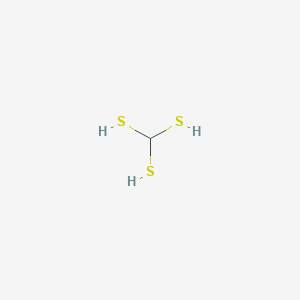

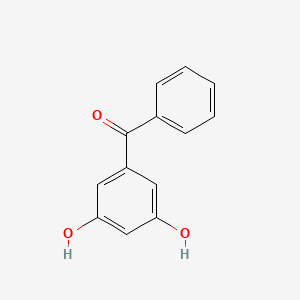
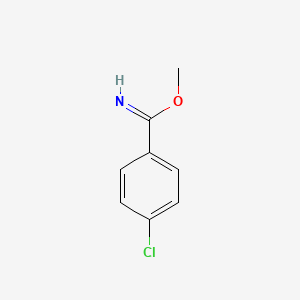
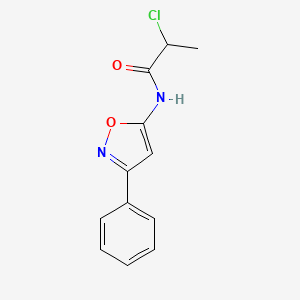

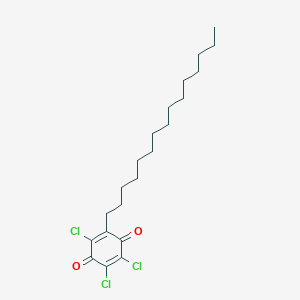
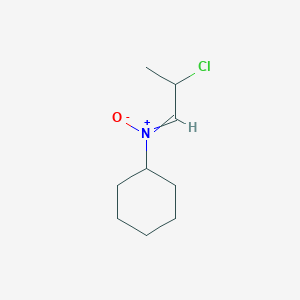
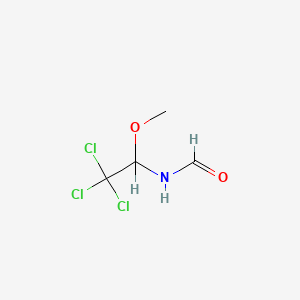
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
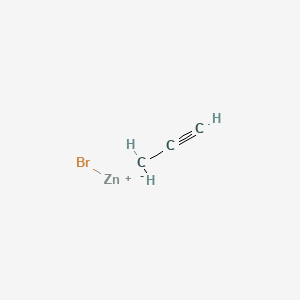
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
